molecular formula C16H18BrN3O2S B301572 N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

Cat. No. B301572
M. Wt: 396.3 g/mol
InChI Key: LSKUYAXHZISIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a key role in cancer cell metabolism. BPTES has been shown to have potential as a therapeutic agent in the treatment of cancer, and its mechanism of action has been extensively studied in recent years.

Mechanism of Action

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer, and plays a key role in cancer cell metabolism. By inhibiting glutaminase, N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide disrupts the metabolic processes that are essential for cancer cell survival, leading to cell death.
Biochemical and Physiological Effects:
N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting glutaminase, N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been shown to decrease the levels of glutathione, an antioxidant that is essential for cancer cell survival. N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has also been shown to induce autophagy, a process by which cells recycle damaged or dysfunctional components.

Advantages and Limitations for Lab Experiments

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, and it has been extensively studied in preclinical models of cancer. However, N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide also has some limitations. It has been shown to have limited efficacy in some types of cancer, and its mechanism of action is not fully understood.

Future Directions

There are a number of future directions for research on N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the identification of biomarkers that can be used to predict response to N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide. Finally, there is interest in exploring the potential of N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide in combination with other anticancer agents, as well as in the development of new drug delivery systems for N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide.

Synthesis Methods

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl alcohol with thiosemicarbazide, followed by cyclization with cyclohexanecarboxylic acid and subsequent reaction with phosphorous oxychloride. The resulting product is then treated with sodium hydroxide to form N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide.

Scientific Research Applications

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been studied extensively in preclinical models of cancer, and its potential as a therapeutic agent has been demonstrated in a number of different cancer types. N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to be particularly effective in combination with other anticancer agents.

properties

Product Name

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

Molecular Formula

C16H18BrN3O2S

Molecular Weight

396.3 g/mol

IUPAC Name

N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C16H18BrN3O2S/c17-12-6-8-13(9-7-12)22-10-14-19-20-16(23-14)18-15(21)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,20,21)

InChI Key

LSKUYAXHZISIFZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.